N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide
CAS No.: 895481-62-6
VCID: VC6727574
Molecular Formula: C21H16N2O2S2
Molecular Weight: 392.49
* For research use only. Not for human or veterinary use.
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide - 895481-62-6](/images/structure/VC6727574.png)
Description |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide is a synthetic organic compound that incorporates a benzo[d]thiazole nucleus, a hydroxy-substituted phenyl group, and a phenylthioacetamide moiety. Such structures are commonly explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's design suggests its utility in medicinal chemistry due to the presence of pharmacophore groups like the benzo[d]thiazole ring and hydroxyl functionality. Structural FeaturesThe molecular structure of this compound can be dissected into three key regions:
SynthesisWhile specific synthesis routes for this compound were not detailed in the search results, general methods for similar compounds involve:
Potential ApplicationsThe structural motifs present in N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide suggest several pharmacological applications:
Analytical CharacterizationTo confirm the structure and purity of such compounds, standard analytical techniques are employed:
Biological EvaluationAlthough specific biological data for this compound were not found in the provided search results, similar compounds have been investigated for:
Data Table
Future DirectionsFurther research is needed to:
This compound represents a promising candidate for drug discovery due to its multifunctional chemical structure and potential bioactivity. |
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CAS No. | 895481-62-6 | ||||||||||||
Product Name | N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide | ||||||||||||
Molecular Formula | C21H16N2O2S2 | ||||||||||||
Molecular Weight | 392.49 | ||||||||||||
IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylsulfanylacetamide | ||||||||||||
Standard InChI | InChI=1S/C21H16N2O2S2/c24-18-11-10-14(22-20(25)13-26-15-6-2-1-3-7-15)12-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25) | ||||||||||||
Standard InChIKey | HGVJEGRDMOXWRD-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 135714290 | ||||||||||||
Last Modified | Aug 18 2023 |
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